molecular formula C17H16N2O2S B5206761 N-1,3-benzothiazol-2-yl-4-phenoxybutanamide

N-1,3-benzothiazol-2-yl-4-phenoxybutanamide

Numéro de catalogue B5206761
Poids moléculaire: 312.4 g/mol
Clé InChI: WNDFNSYGCIDAIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-1,3-benzothiazol-2-yl-4-phenoxybutanamide, commonly known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BZ-423 has been found to exhibit potent anti-inflammatory, anti-tumor, and immunomodulatory activities, making it a promising candidate for the development of novel therapeutics.

Mécanisme D'action

BZ-423 exerts its biological effects by binding to the mitochondrial protein VDAC1 (voltage-dependent anion channel 1), which is involved in the regulation of mitochondrial function and cell death. BZ-423 induces conformational changes in VDAC1, leading to the release of cytochrome c and activation of caspases, resulting in apoptosis.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokine and chemokine production, and modulation of immune responses. BZ-423 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BZ-423 is its potent activity against various disease conditions, making it a promising candidate for the development of novel therapeutics. However, one limitation of BZ-423 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Orientations Futures

There are several future directions for the study of BZ-423, including the development of novel therapeutic agents based on BZ-423, the evaluation of its potential toxicity in preclinical studies, and the identification of new targets for BZ-423. BZ-423 has also been shown to have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore its therapeutic potential in these conditions.
In conclusion, BZ-423 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications. Its potent anti-inflammatory, anti-tumor, and immunomodulatory activities make it a promising candidate for the development of novel therapeutics. Further studies are needed to explore its full therapeutic potential and evaluate its potential toxicity in preclinical studies.

Méthodes De Synthèse

BZ-423 can be synthesized using a multi-step process involving the reaction of 2-aminobenzenethiol with 4-chlorobutyryl chloride, followed by the reaction with phenoxyacetic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Applications De Recherche Scientifique

BZ-423 has been studied extensively for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. BZ-423 has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Propriétés

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(11-6-12-21-13-7-2-1-3-8-13)19-17-18-14-9-4-5-10-15(14)22-17/h1-5,7-10H,6,11-12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDFNSYGCIDAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-4-phenoxybutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.